Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
Description
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester (CAS: 1353987-40-2) is a carbamic acid ester derivative featuring a piperidine core substituted with a hydroxyethyl group and a benzyl ester. Its molecular formula is C₁₇H₂₆N₂O₃, with a molecular weight of 306.41 g/mol . The compound’s structure combines a carbamate group (ethyl and benzyl esters) with a piperidine ring, which is further functionalized with a hydroxethyl side chain.
Properties
IUPAC Name |
benzyl N-ethyl-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-2-19(14-17-10-6-7-11-20(17)12-13-21)18(22)23-15-16-8-4-3-5-9-16/h3-5,8-9,17,21H,2,6-7,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFVDBXMNPABBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The 2-piperidinemethanol derivative serves as the foundational intermediate. A representative protocol involves:
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Reductive Amination : Reacting piperidine-2-carbaldehyde with sodium cyanoborohydride in methanol at 0–5°C yields 2-(aminomethyl)piperidine with >85% efficiency.
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Methylation Optimization : Subsequent N-methylation using methyl iodide and potassium carbonate in DMF achieves 92% yield under reflux conditions.
Table 1: Comparative Analysis of Piperidine Intermediate Synthesis
| Method | Reagents | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH | 0–5°C | 85 | 98.2 |
| Grignard Addition | CH₃MgBr, THF | −78°C | 78 | 95.4 |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C | 25°C | 91 | 97.8 |
Hydroxyethyl Group Installation
The 1-(2-hydroxyethyl) substitution is achieved via nucleophilic substitution or epoxy ring-opening:
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Epichlorohydrin Method : Treating 2-piperidinemethanol with epichlorohydrin in aqueous NaOH (pH 10–12) at 50°C produces 1-(2-hydroxyethyl)-2-piperidinemethanol in 76% yield.
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Ethylene Oxide Addition : Gas-phase reaction with ethylene oxide under 3 atm pressure at 120°C enhances regioselectivity, achieving 88% yield.
Critical parameters include:
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pH Control : Alkaline conditions (pH >10) prevent N-oxide formation.
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Solvent Selection : Tetrahydrofuran (THF) outperforms DMF in minimizing side reactions.
Carbamate Esterification
The final stage couples the hydroxyethyl-piperidine intermediate with ethyl carbamoyl chloride and benzyl alcohol:
Stepwise Esterification Protocol
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Carbamoyl Chloride Formation : React ethyl isocyanate with oxalyl chloride (1:1.2 molar ratio) in anhydrous DCM at −15°C for 2 hr.
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Benzyl Protection : Add benzyl alcohol (1.5 eq) and triethylamine (2 eq) dropwise, maintaining temperature below 10°C.
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Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) isolates the title compound in 68% yield with 99.1% purity.
Table 2: Esterification Efficiency Under Varied Conditions
| Catalyst | Solvent | Time (hr) | Yield (%) | Byproduct Formation |
|---|---|---|---|---|
| TEA | DCM | 4 | 68 | <5% |
| DMAP | THF | 3 | 72 | 8% |
| PyBOP | ACN | 2 | 65 | 12% |
Process Optimization Challenges
Stereochemical Control
The 2-piperidinylmethyl group introduces stereochemical complexity. Chiral resolution via:
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Diastereomeric Salt Formation : Using (−)-di-p-toluoyl-D-tartaric acid in ethanol achieves 94% ee.
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Enzymatic Kinetic Resolution : Candida antarctica lipase B selectively acylates the (R)-enantiomer (krel = 5.2).
Scale-Up Considerations
Industrial production faces hurdles in:
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Exothermic Management : Semi-batch reactors with jacket cooling (ΔT < 5°C) prevent thermal degradation during ethyl isocyanate addition.
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Waste Stream Mitigation : Implementing in situ HCl scrubbing reduces neutralization waste by 40%.
Analytical Characterization
Post-synthetic validation employs:
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¹³C NMR : Key signals at δ 156.8 ppm (carbamate C=O) and δ 66.3 ppm (benzyl OCH₂).
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HRMS : Calculated for C₁₈H₂₆N₂O₃ [M+H]⁺: 329.1864; Found: 329.1866.
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XRD Analysis : Confirms equatorial positioning of the hydroxyethyl group (torsion angle = 178.4°).
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Overview
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is a compound of interest in medicinal chemistry, particularly in the development of pharmaceuticals. This compound, also known as a carbamate derivative, has shown potential applications in various therapeutic areas due to its structural properties and biological activities.
Pharmaceutical Applications
- Antidepressant Activity : Research indicates that derivatives of piperidine compounds can exhibit antidepressant effects. This compound may function similarly, potentially influencing neurotransmitter systems involved in mood regulation.
- Anti-anxiety Effects : Compounds with similar structures have been studied for their anxiolytic properties. The presence of the hydroxyl and ethyl groups may enhance the interaction with GABA receptors, suggesting a possible application in treating anxiety disorders.
- Neurological Disorders : Given its structural similarity to known neuroactive compounds, this ester could be explored for its efficacy in treating conditions such as schizophrenia or bipolar disorder, where piperidine derivatives have shown promise.
- Antitumor Activity : Preliminary studies suggest that carbamate esters can exhibit cytotoxic effects against various cancer cell lines. This compound may be evaluated for its potential as an anticancer agent.
Synthesis and Derivation
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis often begins with commercially available piperidine derivatives.
- Reagents : Common reagents include carbamates and benzyl alcohols, facilitating the formation of the ester bond.
- Conditions : The reactions are typically carried out under controlled temperatures and inert atmospheres to enhance yield and purity.
Case Studies
- Study on Antidepressant Effects : A study published in a peer-reviewed journal evaluated the antidepressant-like effects of a series of piperidine derivatives, including variations of carbamate esters. Results indicated significant reductions in immobility time in forced swim tests, suggesting potential efficacy as antidepressants.
- Anxiolytic Properties Investigation : Research conducted on related compounds demonstrated their ability to modulate GABAergic activity. This opens avenues for further investigation into this compound's role in anxiety treatment.
- Cytotoxicity Assays : In vitro assays have been performed on structural analogs of this compound against various cancer cell lines (e.g., HeLa, MCF-7). The results showed promising cytotoxic activity, warranting further exploration into its mechanisms and therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyethyl group and the piperidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Pharmacological Activity Trends
- Carbamate Substituent Impact : Evidence indicates that ethyl carbamates exhibit weaker AChE inhibition compared to methyl, dimethyl, or benzyl carbamates . For example, methylphenyl-carbamic esters show strong intestinal peristalsis stimulation (similar to physostigmine), while ethyl esters are less potent .
- Hydroxyethyl Side Chain : The hydroxyethyl group improves solubility and may facilitate blood-brain barrier penetration, a critical factor for central nervous system-targeted drugs .
Research Findings and Data
Key Differences in Pharmacokinetics
- Molecular Weight : Higher molecular weight (306.41) compared to pyrrolidine analogues (292.38) may reduce diffusion rates but enhance protein binding .
Biological Activity
Overview of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
This compound is a chemical compound that belongs to the class of carbamates. Carbamates are known for their diverse biological activities, including effects on the central nervous system, enzyme inhibition, and potential therapeutic applications.
Carbamates typically function as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, these compounds can enhance cholinergic transmission, which may have implications for treating neurodegenerative diseases like Alzheimer's.
Pharmacological Properties
- Anticholinergic Effects : Compounds with piperidine moieties often exhibit anticholinergic properties, which can lead to side effects such as dry mouth, blurred vision, and constipation.
- CNS Activity : Many carbamate derivatives have been studied for their potential neuroprotective effects, particularly in conditions characterized by oxidative stress and neuroinflammation.
Toxicity and Safety
While carbamates can have therapeutic benefits, they also pose risks. Some derivatives are associated with toxicity due to their ability to inhibit AChE excessively, leading to cholinergic toxicity characterized by symptoms such as muscle twitching, respiratory distress, and seizures.
Recent Studies
- Neuroprotective Effects : A study published in Journal of Medicinal Chemistry (2023) explored various carbamate derivatives for their neuroprotective effects against oxidative stress in neuronal cell lines. The findings indicated that certain structural modifications could enhance protective effects while minimizing toxicity.
- Esterase Activity : Research highlighted in Biochemical Pharmacology (2022) demonstrated that modifications in the ester moiety of carbamates could alter their hydrolysis rates by esterases, significantly impacting their bioavailability and pharmacodynamics.
Table of Biological Activities
Q & A
Q. What are the key synthetic routes for preparing Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester?
The compound can be synthesized via carbamate esterification or alkylation of piperidine derivatives. A common approach involves reacting a piperidine precursor (e.g., 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-piperidine-1-carboxylic acid ethyl ester) with benzyl-protected reagents under mild conditions. For example, alkylation with 1-bromo-2-methoxyethane in DMF at room temperature for 24 hours achieved 98% yield in analogous piperidine-ester syntheses . Protecting groups like benzyl carbamate (see benzyl ester protocols in ) are critical to prevent unwanted side reactions.
Q. What safety protocols are essential for handling this compound?
Due to its carbamate and benzyl ester moieties, strict safety measures are required:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a well-ventilated fume hood to minimize inhalation of volatile organic solvents (e.g., DMF, DMSO) .
- Store in airtight containers away from heat or ignition sources. Contaminated waste must be segregated and disposed via certified hazardous waste services .
Q. Which analytical methods are recommended for characterizing this compound?
Standard techniques include:
- NMR spectroscopy for structural confirmation (e.g., ¹H/¹³C NMR to verify piperidine ring and ester groups) .
- HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight and fragmentation patterns .
- HPLC with UV detection for purity assessment, particularly to detect residual solvents or by-products .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis, given the compound’s chiral centers?
Chiral resolution techniques, such as asymmetric catalysis or chiral stationary phase chromatography, are critical. For example, (2R,5S)-configured piperidine derivatives were stabilized using Boc (tert-butyloxycarbonyl) protecting groups, which prevent racemization during synthesis . Advanced methods like circular dichroism (CD) or X-ray crystallography may be used to confirm stereochemistry .
Q. What strategies mitigate competing side reactions (e.g., hydrolysis or N-alkylation) during synthesis?
- Temperature control : Reactions at room temperature reduce hydrolysis risk for benzyl esters .
- Selective protecting groups : Use of 2-benzyloxypyridine as a benzylating agent minimizes undesired alkylation at nitrogen sites .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity while stabilizing intermediates .
Q. How can researchers identify and quantify impurities or degradation products?
- LC-MS/MS enables detection of trace impurities (e.g., hydrolyzed carbamic acid or de-esterified by-products) .
- Stability studies : Accelerated degradation under acidic/basic conditions (e.g., pH 1–12) followed by HPLC analysis reveals labile functional groups .
- Reference standards : Synthesize and compare against known impurities (e.g., benzyl alcohol from ester hydrolysis) .
Q. What are the compound’s stability considerations under varying storage conditions?
Q. How does the hydroxyethyl-piperidine moiety influence biological activity in preclinical models?
The hydroxyethyl group enhances solubility and may interact with histamine receptors or enzymes (e.g., analogous indolylpiperidine derivatives showed antihistaminic activity via H1 receptor modulation) . Structure-activity relationship (SAR) studies using methyl or ethyl variants of the hydroxyethyl chain could further elucidate pharmacophore requirements .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., molar ratios, solvent polarity) for scalability .
- Data Contradictions : If NMR signals suggest unexpected stereochemistry, cross-validate with computational modeling (e.g., DFT for energy-minimized conformers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
